molecular formula C5H3F3N2 B009616 2,3,5-Trifluoro-4-pyridinamine CAS No. 105252-95-7

2,3,5-Trifluoro-4-pyridinamine

Cat. No.: B009616
CAS No.: 105252-95-7
M. Wt: 148.09 g/mol
InChI Key: YGXNVYOBTXUTMF-UHFFFAOYSA-N
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Description

2,3,5-Trifluoro-4-pyridinamine is a useful research compound. Its molecular formula is C5H3F3N2 and its molecular weight is 148.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Activation of C(sp2)−H Bonds : It's used in activating C(sp2)H and reducing CE bonds with an osmium-hexahydride complex (Barrio, Esteruelas, & Oñate, 2004).

  • Synthesis of Fluorinated Prolines : In chemical synthesis, it's used for creating prolines with fluorinated one-carbon units at the 4-position, including optically active prolines (Nadano, Iwai, Mori, & Ichikawa, 2006).

  • Regioselective Functionalization : It serves as a building block for life-sciences research and has been studied for regioselective functionalization by organometallic methods (Manteau et al., 2010).

  • Selective Metalation and Functionalization : It can be used for the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines (Schlosser & Marull, 2003).

  • Catalysis in Asymmetric Michael Addition Reactions : It's a component of the bifunctional organocatalyst 3a, efficiently catalyzing asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes (Wang, Yu, Liu, & Peng, 2009).

  • Synthesis of Pesticides : 2,3-Dichloro-5-trifluoromethyl pyridine, closely related to 2,3,5-Trifluoro-4-pyridinamine, is widely used in synthesizing pesticides (Xin-xin, 2006).

  • Formation of Polycyclic Systems : Trifluoromethanesulfonic acid catalyzes the overall 5-endo cyclisation of homoallylic sulfonamides, producing pyrrolidines viable for the efficient formation of polycyclic systems (Haskins & Knight, 2002).

  • Supramolecular Chemistry : Trifluorosilanes form hypervalent complexes with pyridine and 4-methoxypyridine through intermolecular Si-N interactions, potentially useful as binding motifs in supramolecular chemistry (Nakash, Gut, & Goldvaser, 2005).

Safety and Hazards

When handling 2,3,5-Trifluoro-4-pyridinamine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The demand for TFMP derivatives, including 2,3,5-Trifluoro-4-pyridinamine, has been increasing steadily in the last 30 years, especially in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

2,3,5-trifluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNVYOBTXUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372233
Record name 2,3,5-trifluoro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105252-95-7
Record name 2,3,5-trifluoro-4-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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